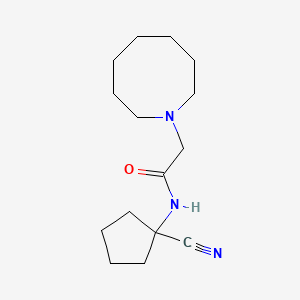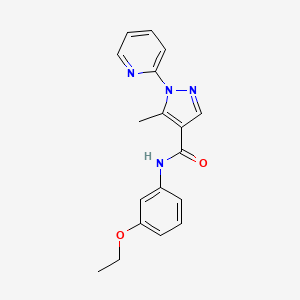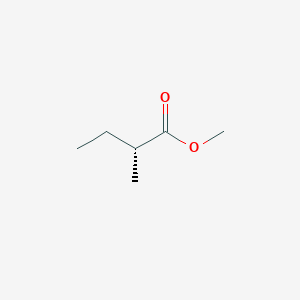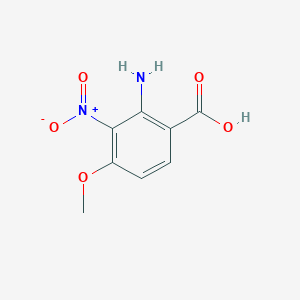
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a methoxyphenyl acrylate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and appropriate phenolic compounds.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclohexane ring.
Esterification: Formation of the ester linkage with the methoxyphenyl acrylate moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Processes: Employing automated processes to ensure consistency and purity.
Quality Control: Implementing rigorous quality control measures to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may target the carbonyl group in the ester moiety.
Substitution: Substitution reactions can occur at the aromatic ring, especially involving the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used for hydrogenation reactions.
Major Products
Oxidation Products: Formation of quinones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Pharmacological Properties: Investigated for its anti-inflammatory and antioxidant properties.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxy-4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(3-hydroxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid: Lacks the methoxy group.
(1S,3R,4R,5R)-1,3,4-Trihydroxy-5-(((E)-3-(4-methoxyphenyl)acryloyl)oxy)cyclohexanecarboxylic acid: Lacks the hydroxyl group on the aromatic ring.
Uniqueness
Structural Complexity: The presence of both hydroxyl and methoxy groups on the aromatic ring, along with multiple hydroxyl groups on the cyclohexane ring, makes it unique.
Propriétés
Formule moléculaire |
C17H20O9 |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H20O9/c1-25-12-4-2-9(6-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1 |
Clé InChI |
ZHBZPCLRULAFBL-KJJWLSQTSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)



![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13363848.png)
![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13363864.png)

